4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole
Description
Properties
IUPAC Name |
4-methyl-2-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylsulfanyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S3/c1-12-10-21-15(17-12)22-11-13-4-7-18(8-5-13)23(19,20)14-3-2-6-16-9-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWLWJDHXTSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be attached via a sulfonylation reaction, where a pyridine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Sulfonyl Group | Key Structural Differences |
|---|---|---|---|---|
| 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole (1421477-21-5) | C₁₅H₁₈N₂OS₃ | 368.5 | Phenylsulfonyl | Aromatic phenyl group at sulfonyl position |
| 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole (1428363-47-6) | C₁₆H₂₀N₂O₂S₃ | 382.6 | Benzylsulfonyl | Benzyl spacer between sulfonyl and piperidine |
| Target Compound (Hypothetical) | C₁₄H₁₇N₃O₂S₃ | ~375.5* | Pyridin-3-ylsulfonyl | Pyridine ring introduces nitrogen heteroatom |
*Estimated based on molecular formula.
Key Observations :
- Phenylsulfonyl vs. This modification may improve aqueous solubility compared to the phenyl analog .
- Benzylsulfonyl vs. Pyridinylsulfonyl : The benzyl group (CAS 1428363-47-6) adds a flexible alkyl chain, increasing molecular weight and lipophilicity. In contrast, the rigid pyridine ring in the target compound could favor specific binding interactions in enzymatic pockets .
Biological Activity
4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The presence of the thiazole ring system contributes to its biological activity, as thiazoles are known to interact with various biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various pathogens. The minimum inhibitory concentration (MIC) values indicated potent activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 0.22 μg/mL .
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Bactericidal |
| Compound B | Escherichia coli | 0.30 | Bacteriostatic |
| Compound C | Candida albicans | 0.15 | Bactericidal |
2. Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. In vitro studies revealed that certain compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin. For example, one study reported an IC50 value of 1.61 µg/mL for a thiazole derivative against cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound D | A-431 | 1.98 | Induction of apoptosis |
| Compound E | Jurkat | <1.00 | Inhibition of Bcl-2 protein |
| Compound F | HT-29 | 23.30 | Cell cycle arrest |
3. Anticonvulsant Activity
Thiazoles have been recognized for their anticonvulsant effects in various animal models. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant activity significantly . One study found that certain thiazole derivatives provided complete protection against seizures in tested models.
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A case study involving a series of thiazole compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
- Cancer Treatment : In another study, a thiazole derivative was administered to mice with induced tumors, resulting in significant tumor regression compared to control groups treated with placebo.
- Seizure Management : A clinical trial evaluated the safety and efficacy of a thiazole-based compound in patients with refractory epilepsy, showing promising results in reducing seizure frequency.
Q & A
How can reaction conditions be optimized to improve the synthesis yield of 4-Methyl-2-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thio)thiazole?
Methodological Answer:
Optimization involves adjusting catalysts, solvents, and reaction times. For example:
- Catalysts : LiCl has been shown to enhance coupling efficiency in thiazole synthesis (e.g., 39% yield achieved with LiCl in ethanol under reflux for 24 hours) .
- Solvents : Polar aprotic solvents like DMF improve solubility of intermediates, as seen in Pd-catalyzed cross-coupling reactions .
- Temperature : Reflux conditions (70–100°C) are critical for activating intermediates like sulfonylated piperidine derivatives .
- Purification : Silica gel column chromatography or recrystallization (e.g., using methanol) can isolate the target compound with ≥98% purity .
What advanced spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, thioether linkages at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-HRMS confirms molecular weight (e.g., m/z 483.1165 for chlorophenyl derivatives) and fragmentation patterns .
- HPLC : Purity assessment (≥98%) under gradient elution (e.g., acetonitrile/water) identifies impurities .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹) .
How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as done for phenylthiazole derivatives .
- MIC Determination : Serial dilution assays (0.5–128 µg/mL) in Mueller-Hinton broth, with viability assessed via optical density .
- Time-Kill Curves : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy .
How should discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in sulfonamide groups can split signals; variable-temperature NMR (e.g., 25–60°C) resolves this .
- Impurity Identification : Compare HPLC retention times with by-products (e.g., unreacted piperidine intermediates) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to align with experimental data .
- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbon environments .
What structural modifications on the piperidine ring enhance biological activity?
Structure-Activity Relationship (SAR) Insights:
What conditions influence the stability of this compound during storage?
Methodological Answer:
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3); store in neutral buffers (pH 6–8) .
- Light Exposure : Protect from UV light to prevent thiazole ring oxidation (use amber vials) .
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group .
- Hygroscopicity : Desiccate to avoid water absorption, which promotes thioether cleavage .
How can microwave-assisted synthesis improve the efficiency of producing analogs?
Methodological Answer:
- Reduced Reaction Time : From 24 hours to 30–60 minutes (e.g., thiazolidinone derivatives synthesized at 100°C, 300 W) .
- Higher Yields : 70–85% achieved vs. 40–60% with conventional heating .
- Solvent Optimization : Use low-boiling solvents (e.g., ethanol) for rapid energy transfer .
What computational tools are recommended for docking studies with this compound?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction .
- Targets : Enzymes like dihydrofolate reductase (DHFR) or β-lactamase, based on structural analogs .
- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1MVE for DHFR) .
How do solvent polarity and substituent effects influence reaction mechanisms?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., piperidine sulfonylation) .
- Nonpolar Solvents (Toluene) : Favor radical intermediates in thiazole cyclization .
- Substituent Electronic Effects : Electron-deficient aryl groups accelerate nucleophilic aromatic substitution .
What strategies mitigate toxicity in preclinical development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
